molecular formula C16H25ClN2O2 B1379689 ({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride CAS No. 1573035-08-1

({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride

Cat. No. B1379689
CAS RN: 1573035-08-1
M. Wt: 312.83 g/mol
InChI Key: LMQVQWAZLSTCII-UHFFFAOYSA-N
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Description

“({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .


Synthesis Analysis

The synthesis of piperidine-containing compounds, such as “({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride”, has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride” is C16H24N2O2 . It has a molecular weight of 276.37 .


Chemical Reactions Analysis

Piperidine derivatives, such as “({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride”, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of “({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride” is 276.37 . Its molecular formula is C16H24N2O2 .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Piperidine derivatives are foundational structures in the synthesis of various pharmaceutical compounds. They serve as key intermediates in the production of drugs due to their versatility in chemical reactions. The compound can be used to synthesize substituted piperidines, which are present in more than twenty classes of pharmaceuticals .

Pharmacological Research

In pharmacology, piperidine derivatives like our subject compound are studied for their potential therapeutic effects. They have been investigated for a range of pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .

Development of Anticancer Agents

Specific piperidine derivatives have shown promise as anticancer agents. The ethoxyphenyl group in the compound could potentially interact with cancer cell receptors, inhibiting growth or inducing apoptosis. Research into these interactions is crucial for developing new anticancer drugs .

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of piperidine derivatives make them candidates for treating infections. The compound’s structure allows for the exploration of its efficacy against various bacterial and fungal strains, contributing to the development of new antibiotics .

Neurological Disorder Treatments

Piperidine derivatives are also explored for their potential in treating neurological disorders. Their ability to cross the blood-brain barrier makes them suitable for research into treatments for conditions like Alzheimer’s disease and other cognitive impairments .

Analgesic and Anti-inflammatory Uses

The compound’s piperidine moiety may be utilized in the design of analgesic and anti-inflammatory drugs. Its structural features can be optimized to target specific pathways involved in pain perception and inflammation, leading to the development of new pain relievers and anti-inflammatory medications .

Future Directions

Piperidine-containing compounds play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the research and development of piperidine derivatives, including “({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride”, are expected to continue in the future .

properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-(4-ethoxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-2-20-15-5-3-13(4-6-15)11-16(19)18-9-7-14(12-17)8-10-18;/h3-6,14H,2,7-12,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQVQWAZLSTCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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